molecular formula C34H66S2 B14317721 17-[(Heptadec-16-en-1-yl)disulfanyl]heptadec-1-ene CAS No. 112141-25-0

17-[(Heptadec-16-en-1-yl)disulfanyl]heptadec-1-ene

Cat. No.: B14317721
CAS No.: 112141-25-0
M. Wt: 539.0 g/mol
InChI Key: JHWGLLDXDNKSBS-UHFFFAOYSA-N
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Description

17-[(Heptadec-16-en-1-yl)disulfanyl]heptadec-1-ene: is an organic compound characterized by the presence of two heptadecene chains linked by a disulfide bond. This compound is notable for its unique structure, which imparts specific chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-[(Heptadec-16-en-1-yl)disulfanyl]heptadec-1-ene typically involves the reaction of heptadec-1-ene with sulfur or sulfur-containing reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the disulfide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the disulfide bond can yield the corresponding thiols.

    Substitution: The compound can participate in substitution reactions where one of the heptadecene chains is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Compounds with different substituents replacing one of the heptadecene chains.

Scientific Research Applications

Chemistry: The compound is used as a precursor in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound can be used to study the effects of disulfide bonds in biological systems. It may also serve as a model compound for understanding the behavior of similar structures in proteins.

Medicine: Potential applications in medicine include the development of new drugs that target specific pathways involving disulfide bonds. The compound’s ability to undergo redox reactions makes it a candidate for therapeutic agents that modulate oxidative stress.

Industry: In the industrial sector, the compound can be used in the production of materials with specific properties, such as polymers with enhanced stability or reactivity.

Mechanism of Action

The compound exerts its effects primarily through the disulfide bond, which can undergo redox reactions. These reactions can modulate the activity of enzymes and other proteins by altering their structure and function. The molecular targets include proteins with cysteine residues that can form disulfide bonds.

Comparison with Similar Compounds

    1-Heptadecene: A simple alkene with a similar carbon chain length but lacking the disulfide bond.

    (Z)-3-(Heptadec-10-en-1-yl)phenol: A compound with a similar carbon chain but different functional groups.

Uniqueness: The presence of the disulfide bond in 17-[(Heptadec-16-en-1-yl)disulfanyl]heptadec-1-ene distinguishes it from other similar compounds

Properties

CAS No.

112141-25-0

Molecular Formula

C34H66S2

Molecular Weight

539.0 g/mol

IUPAC Name

17-(heptadec-16-enyldisulfanyl)heptadec-1-ene

InChI

InChI=1S/C34H66S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-4H,1-2,5-34H2

InChI Key

JHWGLLDXDNKSBS-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCCCCCCCCSSCCCCCCCCCCCCCCCC=C

Origin of Product

United States

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